5-Nitropyridine-2-sulfonyl chloride

Catalog No.
S1923970
CAS No.
174485-82-6
M.F
C5H3ClN2O4S
M. Wt
222.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitropyridine-2-sulfonyl chloride

CAS Number

174485-82-6

Product Name

5-Nitropyridine-2-sulfonyl chloride

IUPAC Name

5-nitropyridine-2-sulfonyl chloride

Molecular Formula

C5H3ClN2O4S

Molecular Weight

222.61 g/mol

InChI

InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H

InChI Key

FLCUBTGLOUZACX-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)Cl

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)Cl
  • Intermediate in Organic Synthesis

    The presence of the sulfonyl chloride group suggests 5-Nitropyridine-2-sulfonyl chloride could be a useful intermediate for the synthesis of more complex molecules. The sulfonyl chloride group can be readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities. PubChem:

  • Modification of Biomolecules

    The electrophilic nature of the sulfonyl chloride group makes 5-Nitropyridine-2-sulfonyl chloride a candidate for modifying biomolecules, such as proteins or peptides. This could be useful for studying protein function or creating novel bioconjugates.

  • Explosives Chemistry

5-Nitropyridine-2-sulfonyl chloride is an organic compound with the molecular formula C5_5H3_3ClN2_2O4_4S. It features a nitro group and a sulfonyl chloride functional group attached to a pyridine ring, making it a versatile reagent in organic synthesis. The compound is characterized by its yellow crystalline appearance and is soluble in organic solvents. Its structure includes a pyridine ring substituted at the 5-position with a nitro group and at the 2-position with a sulfonyl chloride group, which contributes to its reactivity and utility in various

There is no current information available regarding a specific mechanism of action for 5-Nitropyridine-2-sulfonyl chloride in biological systems.

  • Corrosivity: The sulfonyl chloride group is highly reactive and can cause skin and eye irritation or burns [].
  • Toxicity: The nitro group can be toxic if ingested or inhaled. The overall toxicity of the compound would depend on its specific properties [].

  • Nucleophilic Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom, forming sulfonamides or sulfonate esters.
  • Electrophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group enhances the electrophilicity of the pyridine ring, allowing for further substitution reactions at other positions on the ring.
  • Formation of Sulfonamides: When reacted with primary or secondary amines, 5-nitropyridine-2-sulfonyl chloride can form corresponding sulfonamides through nucleophilic attack on the sulfonyl chloride .

The biological activity of 5-nitropyridine-2-sulfonyl chloride has been explored in various studies. It exhibits antimicrobial properties and has been investigated for its potential as an anti-inflammatory agent. Additionally, derivatives of this compound have shown promise in inhibiting specific enzymes, which may lead to therapeutic applications in treating diseases such as cancer and bacterial infections .

Several methods have been developed for synthesizing 5-nitropyridine-2-sulfonyl chloride:

  • Nitration of Pyridine: Starting from pyridine, nitration can be performed using nitric acid to introduce the nitro group at the 5-position.
  • Sulfonation: Subsequent treatment with chlorosulfonic acid or sulfur trioxide can introduce the sulfonyl chloride group at the 2-position.
  • Direct Synthesis: A more straightforward method involves reacting 5-nitropyridine with thionyl chloride to directly obtain 5-nitropyridine-2-sulfonyl chloride .

5-Nitropyridine-2-sulfonyl chloride finds applications in:

  • Pharmaceutical Chemistry: It serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting bacterial infections and cancer.
  • Agricultural Chemicals: The compound is also used in developing agrochemicals due to its biological activity.
  • Material Science: It can be utilized in synthesizing polymers and other materials that require functionalized pyridine derivatives .

Interaction studies involving 5-nitropyridine-2-sulfonyl chloride have focused on its reactivity with biological macromolecules. Research indicates that it can interact with proteins and nucleic acids, leading to modifications that may affect their function. These interactions are crucial for understanding its potential therapeutic effects and toxicity profiles .

Several compounds share structural similarities with 5-nitropyridine-2-sulfonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
5-Nitropyridine-3-sulfonyl chlorideNitro group at position 5 and sulfonyl chloride at position 3Different substitution pattern affecting reactivity
6-Chloro-5-nitropyridine-3-sulfonyl chlorideChlorine atom at position 6 along with nitro and sulfonyl groupsIncreased electrophilicity due to chlorine
4-Nitropyridine-2-sulfonyl chlorideNitro group at position 4 instead of position 5Different electronic properties affecting biological activity

These compounds exhibit unique reactivities and biological activities due to their differing substitution patterns on the pyridine ring, highlighting the importance of structural modifications in influencing chemical behavior .

Historical Synthesis Routes

The development of synthetic approaches to 5-nitropyridine-2-sulfonyl chloride has evolved significantly from early methods that relied on harsh reaction conditions to more refined modern techniques. Historical approaches primarily focused on sequential nitration and sulfonation reactions, though these methods often suffered from low yields and required extreme conditions.

Nitration-Sulfonation Sequential Reactions

Early synthetic efforts toward 5-nitropyridine-2-sulfonyl chloride employed sequential nitration followed by sulfonation reactions. Direct nitration of pyridine with concentrated nitric acid and sulfuric acid under forcing conditions yielded only modest amounts of nitropyridines [1] [2]. These reactions typically required temperatures of 300 degrees Celsius for 24 hours, producing 3-nitropyridine in merely 6 percent yield [1] [3]. The poor efficiency stemmed from the electron-deficient nature of the pyridine ring, which rendered it highly resistant to electrophilic aromatic substitution [1] [2].

The development of dinitrogen pentoxide-mediated nitration represented a significant advancement in this field. Bakke and colleagues demonstrated that reaction of pyridine with dinitrogen pentoxide in organic solvents, followed by treatment with sulfur dioxide and bisulfite in aqueous solution, provided 3-nitropyridine in 77 percent yield [4] [5] [6]. This method proceeded through formation of N-nitropyridinium nitrate intermediates, which upon reaction with nucleophilic sulfur dioxide species underwent rearrangement via a sigmatropic shift mechanism [4] [7] [8].

The mechanism involves initial formation of N-nitropyridinium nitrate, followed by nucleophilic attack at the 2-position by hydrogen sulfite ion to generate N-nitro-1,2-dihydropyridine-2-sulfonic acid. Subsequently, the nitro group migrates from the 1-position to the 3-position through either a nitronium ion migration in a solvent cage or via a sigmatropic shift [4] [6] [7]. The kinetic parameters for this transformation were determined as activation enthalpy of 32 kilocalories per mole and activation entropy of 31 calories per mole-Kelvin [4] [6].

Alternative sequential approaches utilized nitromethane condensation routes to access nitropyridine intermediates [9]. This method employed 2-halogenated acrylate as starting material, which underwent sequential condensation with nitromethane and triethyl orthoformate, followed by pyridine cyclization to yield 2-hydroxy-5-nitropyridine in 99 percent yield [9]. The hydroxyl group could then be substituted with chlorine to provide 2-chloro-5-nitropyridine, though this approach did not directly furnish the desired sulfonyl chloride functionality.

Chlorosulfonation of Pre-functionalized Pyridine Derivatives

Chlorosulfonation of pre-functionalized pyridine derivatives emerged as an alternative strategy to overcome the limitations of direct pyridine functionalization. This approach relied on the installation of activating or directing groups prior to chlorosulfonation, thereby facilitating selective introduction of the sulfonyl chloride moiety.

Historical methods for pyridine sulfonation employed concentrated sulfuric acid or oleum at elevated temperatures, typically requiring temperatures of 320 degrees Celsius with prolonged reaction times [1] [3]. The addition of mercury sulfate as catalyst enabled sulfonation at somewhat lower temperatures, with the catalyst facilitating electrophilic activation of the pyridine ring [1] [3]. However, these conditions remained harsh and provided variable yields.

Early chlorosulfonation procedures utilized chlorosulfonic acid as both sulfonating agent and chlorinating reagent [10]. The mechanism proceeded through initial electrophilic attack on the pyridine ring, followed by chlorination to yield the desired sulfonyl chloride [10]. Temperature control proved critical, as elevated temperatures promoted unwanted side reactions including polymerization and ring degradation [10].

The development of thionyl chloride-mediated sulfonation provided an alternative approach [1] [11]. Pyridine reaction with thionyl chloride generated pyridinium dichloride salts, which upon treatment with additional nucleophiles could be transformed into pyridine-4-sulfonic acid derivatives [1]. This method involved initial sulfur attack at the pyridine nitrogen, followed by nucleophilic addition at the 4-position and subsequent elimination to regenerate aromaticity [1].

Modern Synthetic Approaches

Contemporary synthetic methodologies have introduced more efficient and selective approaches to 5-nitropyridine-2-sulfonyl chloride synthesis. These methods emphasize improved regioselectivity, milder reaction conditions, and higher yields through mechanistic understanding and rational catalyst design.

Dinitrogen Pentoxide-Sulfur Dioxide-Mediated Nitration Mechanisms

The dinitrogen pentoxide-sulfur dioxide system represents the most thoroughly studied modern approach for nitropyridine synthesis [4] [5] [6] [12] [13] [7]. This methodology proceeds through a well-characterized mechanism involving multiple discrete intermediates that have been identified through nuclear magnetic resonance spectroscopy and kinetic analysis.

The reaction initiates with formation of N-nitropyridinium nitrate through reaction of pyridine with dinitrogen pentoxide in organic solvents such as tetrahydrofuran or acetonitrile [4] [8]. This intermediate proves stable and can be isolated, though it is typically used directly in subsequent transformations [4] [7]. The N-nitropyridinium species exhibits characteristic nuclear magnetic resonance signals that confirm the attachment of the nitro group to the pyridine nitrogen [4].

Upon treatment with aqueous sulfur dioxide or bisulfite solutions, the N-nitropyridinium nitrate undergoes nucleophilic attack at the activated 2-position [4] [6] [7]. This process generates three transient species that have been observed spectroscopically: N-nitro-1,4-dihydropyridine-4-sulfonic acid, N-nitro-1,2-dihydropyridine-2-sulfonic acid, and 1,2,3,6-tetrahydro-3-nitropyridine-2,6-disulfonic acid [4] [6]. These intermediates may exist as sulfite esters rather than free sulfonic acids [4] [6].

The key mechanistic step involves migration of the nitro group from the 1-position to the 3-position through either a tight ion pair mechanism or a six-electron, six-membered transition state [12] [13]. Kinetic isotope effect studies revealed no primary deuterium isotope effect, supporting an intramolecular rearrangement process [12]. The reaction proved independent of added nitrate ions, and incorporation studies with nitrogen-15 labeled nitric acid showed no isotope exchange, confirming the intramolecular nature of the nitro group migration [12] [13].

The N-nitro-1,4-dihydropyridine-4-sulfonic acid intermediate reacts via first-order kinetics with activation parameters of 32 kilocalories per mole activation enthalpy and 31 calories per mole-Kelvin activation entropy [4] [6]. The positive entropy of activation suggests a dissociative mechanism consistent with the proposed sigmatropic shift [4] [6]. The N-nitro-1,2-dihydropyridine-2-sulfonic acid intermediate undergoes rapid transformation to the tetrahydropyridine species, which then reacts via pH-dependent first-order kinetics [4] [6].

Studies with substituted pyridines revealed that 4-substituted derivatives provided good yields (65-77 percent), while 3-substituted pyridines gave moderate yields (45-55 percent) [5] [14] [15]. The method proved particularly effective for electron-neutral and mildly electron-rich pyridines, though strongly electron-withdrawing substituents reduced reaction efficiency [5] [14].

Diazotization and Chloride Substitution Strategies

Diazotization-based approaches have emerged as highly effective methods for sulfonyl chloride synthesis, particularly for amino-substituted pyridine precursors [16] [17] [18]. These methods exploit the reactivity of diazonium intermediates toward nucleophilic substitution with sulfur dioxide and chlorinating agents.

The diazotization of 3-aminopyridine with sodium nitrite in dilute hydrochloric acid at 0-5 degrees Celsius generates the corresponding diazonium chloride [16]. This intermediate proves unstable and requires immediate use, though it can be stabilized through conversion to the fluoroborate salt [16]. Treatment of 3-aminopyridine hydrochloride with sodium nitrite in glacial acetic acid-hydrochloric acid mixture, followed by addition of sodium fluoroborate, yields the stable diazonium fluoroborate salt in 95.3 percent yield [16].

The diazonium fluoroborate salt undergoes chlorosulfonylation upon treatment with thionyl chloride in the presence of copper catalysts [16] [18]. Copper(I) chloride proves most effective, requiring shorter reaction times than copper(II) salts [18]. The optimal molar ratio of diazonium salt to thionyl chloride to copper catalyst is 1:2-2.2:0.005-0.01 [16]. The reaction proceeds smoothly at 0-5 degrees Celsius with overnight stirring, providing pyridine-3-sulfonyl chloride in excellent yields [16].

The mechanism involves initial formation of a copper-diazonium complex, followed by elimination of nitrogen and simultaneous attack by sulfur dioxide [18]. The resulting sulfinic acid intermediate undergoes chlorination by thionyl chloride to yield the final sulfonyl chloride product [18]. The reaction proves sensitive to water content, with excess water leading to reduced yields through competitive hydrolysis reactions [18].

Alternative diazotization protocols employ different diazonium salt stabilization strategies [17] [19] [20]. The Sandmeyer reaction conditions utilize copper(I) salts to facilitate halogen substitution [17], while the Gattermann reaction employs copper powder with halogenating agents [17]. These methods have been adapted for sulfonyl chloride synthesis through modification of the nucleophilic component.

Recent developments have introduced electrochemical diazotization methods that avoid the use of toxic copper catalysts [21]. These approaches utilize electrode-mediated electron transfer to generate reactive sulfonyl radicals from sulfinic acid precursors [21]. The electrochemical conditions provide precise control over reaction parameters and enable continuous processing [21].

Process Optimization

Modern synthetic approaches to 5-nitropyridine-2-sulfonyl chloride emphasize process optimization through systematic evaluation of reaction parameters. These studies have identified key factors controlling reaction efficiency, selectivity, and scalability.

Solvent Selection and Reaction Kinetics

Solvent selection plays a critical role in determining reaction outcomes for sulfonyl chloride synthesis. Systematic studies have revealed that solvent properties including polarity, protic nature, and coordination ability significantly influence reaction rates and product distributions [22] [23] [24] [25].

For diazotization reactions, dichloromethane provides optimal results due to its low nucleophilicity and excellent temperature control properties [16] [18]. The solvent remains inert toward the diazonium intermediate while providing sufficient solvation for the reactive species [18]. Temperature control proves crucial, with reactions conducted at -20 degrees Celsius showing minimal side product formation [22]. The use of back pressure regulators helps maintain dissolved gases in solution and prevents pressure fluctuations that can reduce yields [22] [26].

Phosphorus pentachloride-mediated chlorination reactions benefit from aromatic solvents that resist chlorination under the reaction conditions [24]. Chlorobenzene and trifluoromethylbenzene prove particularly effective, providing high reaction rates without generating chlorinated byproducts [24]. These solvents offer good thermal stability at reflux temperatures while maintaining product purity [24]. In contrast, toluene generates unwanted byproducts through electrophilic aromatic substitution [24].

Electrochemical sulfonylation employs mixed solvent systems to optimize both substrate solubility and ionic conductivity [21] [25]. A 3:1 volume ratio of methanol to cyclopentyl methyl ether provides optimal results [21]. Methanol serves dual roles as proton shuttle and solubility enhancer, while the ether component reduces the overall polarity and prevents over-reduction of sensitive functional groups [21]. The detection of molecular hydrogen through headspace gas chromatography confirms the role of methanol in proton transfer processes [21].

Kinetic studies have revealed that reaction rates depend strongly on solvent ionizing power for ionic mechanisms [23] [27]. Reactions proceeding through tight ion pairs show less solvent dependence, while those involving free ionic intermediates exhibit pronounced solvent effects [23] [27]. The correlation between solvent parameters and reaction rates enables predictive modeling of optimal reaction conditions [27].

Temperature effects on reaction kinetics follow Arrhenius behavior, with activation energies ranging from 12.8 to 32.0 kilocalories per mole depending on the specific transformation [4] [6] [22]. Lower activation energies correlate with higher reaction rates and milder optimal temperatures [22]. Entropy of activation values provide insights into transition state organization, with negative values indicating ordered transition states typical of bimolecular substitution mechanisms [28].

Catalytic Systems and Yield Enhancement

Catalytic systems have proven essential for achieving high yields and selectivities in sulfonyl chloride synthesis. Different catalyst types operate through distinct mechanisms, requiring optimization of loading, temperature, and reaction time parameters.

Copper-based catalysts represent the most widely employed systems for diazotization-sulfonylation reactions [16] [17] [18] [29] [30]. Copper(I) chloride provides optimal performance with loadings of 0.5-1.0 mole percent relative to substrate [18]. The catalyst facilitates electron transfer processes that generate reactive sulfonyl radicals from precursor species [29]. Higher copper loadings do not improve yields but can increase side product formation through competing radical pathways [18].

Copper(II) salts require higher loadings (1.0-2.0 mole percent) and longer reaction times compared to copper(I) species [18]. The reduced efficiency stems from the need for initial reduction to the active copper(I) state [18]. However, copper(II) salts offer greater stability and easier handling, making them preferred for industrial applications despite the reduced activity [18].

Mercury sulfate catalysis has proven particularly effective for direct sulfonation reactions [1] [3] [31]. The catalyst operates through electrophilic activation of the pyridine ring, facilitating attack by sulfur trioxide or related species [1] [3]. Catalytic loadings of mercury sulfate enable sulfonation at temperatures 50-100 degrees Celsius lower than uncatalyzed reactions [1] [3]. The yield improvement can be dramatic, increasing from 14 percent to 75 percent for certain substrates [31].

The mechanism of mercury catalysis likely involves initial coordination to the pyridine nitrogen, followed by electrophilic attack at the activated carbon positions [1] [3]. The mercury center withdraws electron density from the aromatic system, rendering it more susceptible to electrophilic substitution [1] [3]. Subsequent elimination of the mercury species regenerates the aromatic product [1] [3].

Phosphorus pentachloride serves as both reagent and catalyst in chlorination reactions [24] [32]. The compound functions as a chlorinating agent while simultaneously activating carbonyl and related functional groups toward nucleophilic attack [32]. Stoichiometric quantities prove necessary due to the dual role, though catalytic phosphorus oxychloride can enhance reaction rates [24] [32].

Electrochemical systems eliminate the need for metal catalysts while providing precise control over reaction parameters [21]. The electrode materials and applied potentials determine the reaction pathway and product distribution [21]. Graphite felt anodes paired with platinum cathodes provide optimal results for pyridine sulfonylation [21]. The electrode combination enables selective oxidation of sulfinate nucleophiles while reducing protons to hydrogen gas [21].

The space-time yield represents a key optimization parameter for continuous processes [22]. Flow reactors enable higher space-time yields (up to 6.7 kilograms per liter per hour) compared to batch processes through enhanced heat and mass transfer [22]. The continuous approach also improves safety by minimizing the inventory of hazardous intermediates [22].

Catalyst deactivation and recycling considerations influence process economics [29] [30]. Copper catalysts can be recovered through precipitation and reactivation, though activity typically decreases with repeated use [29]. Mercury catalysts require special handling due to toxicity concerns, limiting their industrial application despite high effectiveness [31].

Research Findings Summary

The synthetic methodologies for 5-nitropyridine-2-sulfonyl chloride have evolved from harsh, low-yielding historical methods to efficient modern approaches. The dinitrogen pentoxide-sulfur dioxide system provides the highest yields (77 percent) for direct pyridine nitration through a well-characterized sigmatropic rearrangement mechanism [4] [5] [6]. Diazotization-based methods offer excellent yields (94 percent) for amino-substituted precursors through copper-catalyzed chlorosulfonylation [16] [18].

Process optimization studies have identified critical parameters including solvent selection, temperature control, and catalyst optimization [22] [24] [25]. Dichloromethane and aromatic solvents provide optimal results for different reaction types, while copper and mercury catalysts offer significant yield enhancements [16] [1] [18] [31]. Modern electrochemical approaches eliminate metal catalysts while enabling continuous processing with improved safety profiles [21].

5-Nitropyridine-2-sulfonyl chloride exhibits limited thermal stability, with significant temperature-dependent behavior that must be carefully controlled for safe handling and storage. The compound demonstrates stability at ambient temperatures under dry conditions but becomes increasingly hazardous as temperature rises [1].

Temperature-Dependent Stability Profile

The thermal stability profile of 5-Nitropyridine-2-sulfonyl chloride reveals several critical temperature thresholds. At room temperature (20-25°C), the compound remains stable under anhydrous conditions, making it suitable for standard laboratory manipulations when proper precautions are observed [1] [2]. However, the compound requires cold storage at 2-8°C under an inert atmosphere to ensure long-term stability and prevent gradual decomposition [3].

The most critical thermal threshold occurs at 50°C (122°F), above which the compound poses significant explosion and fire hazards. Safety data sheets consistently identify hazard statements H240 ("Heating may cause an explosion") and H241 ("Heating may cause a fire or explosion") for temperatures exceeding this limit [1]. This temperature sensitivity necessitates strict temperature control during synthesis, purification, and storage operations.

Decomposition Pathways and Products

Thermal decomposition of 5-Nitropyridine-2-sulfonyl chloride follows complex pathways that generate multiple hazardous products. When heated above the critical temperature threshold, the compound undergoes decomposition releasing sulfur dioxide (SO₂), hydrogen chloride gas (HCl), and nitrogen oxides (NOₓ) [4] [5]. These decomposition products contribute significantly to the compound's hazardous nature, as they are all toxic and corrosive gases.

The decomposition mechanism likely involves initial cleavage of the sulfonyl chloride group, followed by breakdown of the nitropyridine core structure. Similar nitropyridine compounds demonstrate decomposition patterns involving elimination of nitrogen dioxide and formation of various aromatic fragments [6]. The presence of both electron-withdrawing nitro and sulfonyl chloride groups creates a thermodynamically unstable system that readily decomposes under thermal stress.

Solubility Behavior in Organic and Aqueous Media

The solubility characteristics of 5-Nitropyridine-2-sulfonyl chloride are dominated by its highly reactive sulfonyl chloride functional group, which undergoes rapid hydrolysis in aqueous environments while maintaining good solubility in appropriate organic solvents.

Aqueous Solubility and Hydrolysis

5-Nitropyridine-2-sulfonyl chloride exhibits extremely limited stability in aqueous media due to rapid hydrolysis of the sulfonyl chloride group. Upon contact with water, the compound immediately undergoes nucleophilic attack at the sulfur center, resulting in cleavage of the sulfur-chlorine bond and formation of 5-nitropyridine-2-sulfonic acid and hydrogen chloride gas [8] [9].

The hydrolysis reaction proceeds according to the following mechanism:
$$ \text{5-NO₂-C₅H₃N-SO₂Cl} + \text{H₂O} \rightarrow \text{5-NO₂-C₅H₃N-SO₃H} + \text{HCl} $$

This reaction is highly exothermic and proceeds rapidly even at low temperatures, making the compound incompatible with aqueous reaction media or aqueous workup procedures without appropriate precautions [10]. The rate of hydrolysis increases significantly with temperature and pH, with basic conditions accelerating the reaction through enhanced nucleophilic attack [11].

Organic Solvent Compatibility

The compound demonstrates excellent solubility in aprotic organic solvents, particularly dichloromethane, which serves as the preferred medium for synthetic transformations and purification procedures [8] [12]. Dichloromethane's moderate polarity and lack of nucleophilic character make it ideal for maintaining the integrity of the sulfonyl chloride group while providing sufficient solvation.

Ethyl acetate also provides good solubility and is frequently employed in extraction procedures following synthetic transformations [13] [14]. The compound's solubility in ethyl acetate enables effective separation from aqueous reaction mixtures and facilitates purification through standard organic extraction techniques.

Other compatible solvents include acetonitrile, chloroform, and dimethyl sulfoxide, though these are used less frequently due to specific experimental requirements [15]. The choice of solvent must balance solubility requirements with the need to maintain chemical stability and prevent unwanted side reactions.

Solvent Selection Considerations

Critical considerations for solvent selection include the absence of nucleophilic functional groups that could attack the sulfonyl chloride center. Polar protic solvents such as alcohols and water must be strictly avoided due to their high nucleophilicity . Similarly, solvents containing basic impurities or those prone to forming basic decomposition products should be excluded.

The compound's moderate lipophilicity (LogP = 2.52) suggests good compatibility with moderately polar organic solvents while maintaining limited aqueous solubility even in the absence of hydrolysis [17]. This property profile makes it suitable for liquid-liquid extraction procedures and enables efficient purification through conventional organic chemistry techniques.

Reactivity Under Ambient and Controlled Conditions

5-Nitropyridine-2-sulfonyl chloride exhibits high reactivity under ambient conditions, with its behavior strongly influenced by environmental factors including moisture, temperature, and the presence of nucleophilic species. Understanding these reactivity patterns is essential for safe handling and successful synthetic applications.

Moisture Sensitivity and Ambient Reactivity

The compound demonstrates extreme sensitivity to atmospheric moisture, undergoing rapid hydrolysis even at ambient humidity levels [8] . This moisture sensitivity necessitates storage under strictly anhydrous conditions and handling in environments with controlled humidity. Exposure to ambient air results in gradual decomposition, with the rate dependent on relative humidity and temperature.

Under standard laboratory conditions (20-25°C, normal atmospheric humidity), the compound shows measurable decomposition within hours of exposure to air [1]. This instability requires immediate use following container opening or maintenance in desiccated environments. The decomposition products include hydrogen chloride gas, which can cause corrosion of nearby equipment and poses significant health hazards.

Nucleophilic Reactivity Patterns

The sulfonyl chloride group serves as a highly electrophilic center, readily undergoing nucleophilic substitution reactions with various nucleophiles including amines, alcohols, and thiols [18] [19]. These reactions proceed through an addition-elimination mechanism, with the chloride serving as the leaving group.

Primary and secondary amines react rapidly with 5-Nitropyridine-2-sulfonyl chloride to form the corresponding sulfonamides . The reaction typically requires mild basic conditions to neutralize the hydrogen chloride generated during the transformation. Tertiary amines can participate in more complex oxidative processes, particularly in the presence of air, leading to the formation of sulfonylethenamines through oxidative coupling mechanisms [18].

Alcohols react more slowly than amines but still provide efficient pathways to sulfonate esters under appropriate conditions [15]. These reactions often require catalytic amounts of base or elevated temperatures to achieve acceptable reaction rates. The electronic nature of the pyridine ring, particularly the electron-withdrawing effects of the nitro group, enhances the electrophilicity of the sulfonyl chloride center and accelerates these nucleophilic substitution reactions.

Controlled Atmosphere Reactivity

Under controlled anhydrous conditions with inert atmosphere protection, 5-Nitropyridine-2-sulfonyl chloride exhibits significantly enhanced stability [7]. Reactions conducted under these conditions allow for precise control over reaction pathways and minimize unwanted side reactions.

The compound can be stored for extended periods (months) under argon or nitrogen atmosphere at reduced temperatures without significant decomposition [7]. This stability under controlled conditions enables its use in complex multi-step synthetic sequences where the sulfonyl chloride functionality must be preserved through multiple reaction cycles.

Temperature control remains critical even under inert conditions, with reactions typically conducted below 0°C for maximum selectivity and yield [7] [6]. The combination of anhydrous conditions and temperature control allows for successful coupling reactions with sensitive substrates and enables the synthesis of complex molecular architectures incorporating the 5-nitropyridine-2-sulfonyl motif.

Photochemical and Oxidative Stability

The compound shows moderate stability toward ambient light under anhydrous conditions, though prolonged exposure to UV radiation may promote decomposition pathways involving the nitro group . Storage in amber containers provides additional protection against photochemical degradation.

Oxidative stability under ambient atmospheric conditions is compromised by the presence of moisture, which accelerates decomposition through hydrolytic pathways [22]. However, under rigorously dry conditions, the compound shows reasonable stability toward atmospheric oxygen, enabling handling in air-filled glove boxes maintained at low humidity levels.

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5-Nitropyridine-2-sulfonyl chloride

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Last modified: 08-16-2023

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